molecular formula C6H4FNO2 B144259 1-Fluoro-2-nitrobenzene CAS No. 127723-77-7

1-Fluoro-2-nitrobenzene

Cat. No. B144259
Key on ui cas rn: 127723-77-7
M. Wt: 141.1 g/mol
InChI Key: PWKNBLFSJAVFAB-UHFFFAOYSA-N
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Patent
US04287374

Procedure details

Potassium fluoride (69.6 g; 1.2 mole) and undecyltributylammonium bromide (25.2 g; 0.06 mole) were added to molten 2-chloronitrobenzene (157.5 g; 1.0 mole). After stirring at 145° C. for 24 hours and a similar work-up to Example 1, 2-fluoronitrobenzene was obtained in 84.6% yield, together with 0.4% nitrobenzene.
Quantity
69.6 g
Type
reactant
Reaction Step One
Name
undecyltributylammonium bromide
Quantity
25.2 g
Type
reactant
Reaction Step One
Quantity
157.5 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[F-:1].[K+].[Br-].C([N+](CCCC)(CCCC)CCCC)CCCCCCCCCC.Cl[C:29]1[CH:34]=[CH:33][CH:32]=[CH:31][C:30]=1[N+:35]([O-:37])=[O:36]>>[F:1][C:29]1[CH:34]=[CH:33][CH:32]=[CH:31][C:30]=1[N+:35]([O-:37])=[O:36].[N+:35]([C:30]1[CH:31]=[CH:32][CH:33]=[CH:34][CH:29]=1)([O-:37])=[O:36] |f:0.1,2.3|

Inputs

Step One
Name
Quantity
69.6 g
Type
reactant
Smiles
[F-].[K+]
Name
undecyltributylammonium bromide
Quantity
25.2 g
Type
reactant
Smiles
[Br-].C(CCCCCCCCCC)[N+](CCCC)(CCCC)CCCC
Name
Quantity
157.5 g
Type
reactant
Smiles
ClC1=C(C=CC=C1)[N+](=O)[O-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
145 °C
Stirring
Type
CUSTOM
Details
After stirring at 145° C. for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
FC1=C(C=CC=C1)[N+](=O)[O-]
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=CC=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 0.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04287374

Procedure details

Potassium fluoride (69.6 g; 1.2 mole) and undecyltributylammonium bromide (25.2 g; 0.06 mole) were added to molten 2-chloronitrobenzene (157.5 g; 1.0 mole). After stirring at 145° C. for 24 hours and a similar work-up to Example 1, 2-fluoronitrobenzene was obtained in 84.6% yield, together with 0.4% nitrobenzene.
Quantity
69.6 g
Type
reactant
Reaction Step One
Name
undecyltributylammonium bromide
Quantity
25.2 g
Type
reactant
Reaction Step One
Quantity
157.5 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[F-:1].[K+].[Br-].C([N+](CCCC)(CCCC)CCCC)CCCCCCCCCC.Cl[C:29]1[CH:34]=[CH:33][CH:32]=[CH:31][C:30]=1[N+:35]([O-:37])=[O:36]>>[F:1][C:29]1[CH:34]=[CH:33][CH:32]=[CH:31][C:30]=1[N+:35]([O-:37])=[O:36].[N+:35]([C:30]1[CH:31]=[CH:32][CH:33]=[CH:34][CH:29]=1)([O-:37])=[O:36] |f:0.1,2.3|

Inputs

Step One
Name
Quantity
69.6 g
Type
reactant
Smiles
[F-].[K+]
Name
undecyltributylammonium bromide
Quantity
25.2 g
Type
reactant
Smiles
[Br-].C(CCCCCCCCCC)[N+](CCCC)(CCCC)CCCC
Name
Quantity
157.5 g
Type
reactant
Smiles
ClC1=C(C=CC=C1)[N+](=O)[O-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
145 °C
Stirring
Type
CUSTOM
Details
After stirring at 145° C. for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
FC1=C(C=CC=C1)[N+](=O)[O-]
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=CC=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 0.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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